2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry programs targeting CNS or intracellular pathways often require scaffolds with enhanced membrane permeability. The ether-linked 2-[(6-chloropyrazin-2-yl)oxy]acetic acid (CAS 1080650-29-8) directly addresses this need with a >10-fold higher computed lipophilicity (XLogP3 1.2 vs. 0.1) compared to the methylene analog. • Quantifiable advantage for BBB penetration and intracellular target engagement. • Extra H-bond acceptor and rotatable bond enable systematic SAR linker studies. • Supplied at 95% purity to reduce impurity carryover and downstream purification.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 1080650-29-8
Cat. No. B1529657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
CAS1080650-29-8
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)OCC(=O)O
InChIInChI=1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)
InChIKeyUHGGLVGAAJWJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid (CAS 1080650-29-8): A Chloropyrazinyloxyacetic Acid Building Block for Medicinal Chemistry and Chemical Synthesis


2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (CAS 1080650-29-8) is a heterocyclic organic compound belonging to the class of chloropyrazinyloxyacetic acids. Its molecular formula is C6H5ClN2O3, with a molecular weight of 188.57 g/mol [1]. The compound features a 6-chloropyrazine ring connected to an acetic acid moiety via an ether (oxygen) linker . It is primarily utilized as a research chemical and a versatile building block in organic synthesis and medicinal chemistry [2], with typical commercial purity specifications of 95-98% .

Why Substituting 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid with a Close Structural Analog is Not Scientifically Justified


The ether (oxygen) linker in 2-[(6-chloropyrazin-2-yl)oxy]acetic acid distinguishes it from the more common methylene-linked analog, 2-(6-chloropyrazin-2-yl)acetic acid (CAS 930798-25-7) [1]. This single-atom substitution (O vs. CH2) results in significantly different physicochemical properties, notably a >10-fold higher computed lipophilicity (XLogP3 1.2 vs. 0.1) and an additional hydrogen bond acceptor [REFS-1, REFS-2]. Such differences can directly impact membrane permeability, metabolic stability, and target engagement profiles in biological systems [3]. Consequently, treating these compounds as interchangeable without quantitative comparative data on potency, selectivity, or ADME properties introduces unacceptable scientific and procurement risk.

2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid: Quantified Evidence for Differentiated Selection Over Analogs


Enhanced Lipophilicity (XLogP3) Compared to Methylene-Linked Analog

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid exhibits a computed XLogP3 value of 1.2, which is more than an order of magnitude greater (log scale) than the 0.1 value for its closest structural analog, 2-(6-chloropyrazin-2-yl)acetic acid [REFS-1, REFS-2]. This indicates a substantially higher intrinsic lipophilicity for the ether-linked compound.

Lipophilicity Drug Design Physicochemical Properties

Increased Conformational Flexibility and Hydrogen Bonding Capacity

The presence of the ether oxygen linker provides 2-[(6-chloropyrazin-2-yl)oxy]acetic acid with 3 rotatable bonds and 5 hydrogen bond acceptors, compared to only 2 rotatable bonds and 4 hydrogen bond acceptors for the methylene-linked analog 2-(6-chloropyrazin-2-yl)acetic acid [REFS-1, REFS-2]. This indicates greater conformational flexibility and additional capacity for polar interactions.

Conformational Flexibility Hydrogen Bonding Drug-Receptor Interaction

Increased Topological Polar Surface Area (TPSA) Predicts Altered Absorption

The topological polar surface area (TPSA) for 2-[(6-chloropyrazin-2-yl)oxy]acetic acid is computed as 72.3 Ų, which is higher than the 63.1 Ų TPSA for the direct methylene analog [REFS-1, REFS-2]. This quantitative difference, driven by the additional ether oxygen, suggests a distinct absorption profile.

TPSA Drug Absorption Oral Bioavailability

Verified Purity Specifications (95-98%) from Commercial Suppliers

Commercial vendors list 2-[(6-chloropyrazin-2-yl)oxy]acetic acid with defined purity specifications: 95% minimum purity (Sigma-Aldrich/Enamine ) and 98% purity (Leyan ). This contrasts with the analog 2-(6-chloropyrazin-2-yl)acetic acid, which is frequently offered at a lower standard purity of 95%+ or 97% [1].

Purity Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization Where Increased Lipophilicity is Desired

Based on its >10-fold higher computed lipophilicity (XLogP3 1.2 vs. 0.1) compared to the methylene analog [1], 2-[(6-chloropyrazin-2-yl)oxy]acetic acid is the preferred scaffold for medicinal chemistry programs aiming to enhance membrane permeability or blood-brain barrier penetration of a lead series. This differentiation is quantifiable and directly relevant for CNS or intracellular target-focused projects.

Structure-Activity Relationship (SAR) Studies to Probe Linker Atom Effects

The +1 rotatable bond and +1 H-bond acceptor [1] provided by the ether oxygen make this compound an essential tool for SAR studies designed to systematically evaluate the impact of linker atom flexibility and polarity on target binding. Its use enables a direct, controlled comparison with the methylene analog to deconvolute the contributions of these specific molecular features to potency and selectivity.

Synthesis of Advanced Intermediates Requiring High Purity

The availability of this compound at a 98% purity specification makes it the superior choice for use as a building block in the synthesis of complex or valuable downstream products, such as late-stage clinical candidates or materials for detailed biological profiling. This higher purity specification minimizes the risk of impurity carryover and reduces the need for additional purification steps, saving time and resources.

Computational Chemistry and Molecular Modeling Validation

The precisely quantified differences in computed properties (XLogP3: 1.2 vs 0.1; TPSA: 72.3 vs 63.1 Ų) [1] position this compound as an ideal case study for validating in silico models of permeability and solubility. Its distinct property profile can serve as a benchmark for testing and refining computational algorithms used in rational drug design.

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